An In-depth Technical Guide to 6-Mercaptonicotinic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 6-Mercaptonicotinic Acid: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Mercaptonicotinic acid, a versatile heterocyclic compound with significant potential in research and development, particularly in the fields of drug discovery, materials science, and bio-conjugation. This document delves into its fundamental chemical structure, physicochemical properties, synthesis, reactivity, and diverse applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Unveiling the Molecular Architecture: Chemical Structure and Isomerism
6-Mercaptonicotinic acid, also known as 6-mercapto-3-pyridinecarboxylic acid, is a bifunctional molecule built upon a pyridine ring.[1][2] This core structure is substituted with a carboxylic acid group (-COOH) at the 3-position and a thiol group (-SH) at the 6-position. The presence of these two reactive functional groups on a rigid heterocyclic scaffold is the foundation of its diverse chemical reactivity and wide-ranging applications.
The molecule can exist in tautomeric forms, primarily the thiol form (containing a sulfhydryl group, -SH) and the thione form (containing a thiocarbonyl group, C=S) in equilibrium. In the solid state and in solution, it predominantly exists as the zwitterionic 6-thioxo-1,6-dihydropyridine-3-carboxylic acid.[3] This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and interaction with other molecules.
Key Identifiers:
-
IUPAC Name: 6-sulfanylpyridine-3-carboxylic acid[4]
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Molecular Formula: C₆H₅NO₂S[2]
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Molecular Weight: 155.18 g/mol [2]
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Canonical SMILES: C1=CC(=S)NC=C1C(=O)O[3]
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InChIKey: JWWGTYCXARQFOT-UHFFFAOYSA-N[2]
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of 6-Mercaptonicotinic acid are summarized in the table below, providing essential data for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Appearance | Off-white to yellow powder | - |
| Melting Point | 260-262 °C (decomposes) | [1] |
| Boiling Point | Not available (decomposes) | - |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in aqueous bases. | - |
| pKa | Data not readily available. The carboxylic acid proton is expected to have a pKa around 4-5, and the thiol proton a pKa around 8-9. | - |
| LogP | Data not readily available. Expected to be low due to the presence of polar functional groups. | - |
Synthesis and Reactivity: The Chemist's Perspective
Proposed Synthesis Protocol
A common and efficient method for the synthesis of 6-Mercaptonicotinic acid involves the nucleophilic substitution of a leaving group at the 6-position of a nicotinic acid derivative with a sulfur nucleophile. A plausible and frequently utilized route starts from the readily available 6-chloronicotinic acid.
Reaction Scheme:
A proposed synthesis workflow.
Step-by-Step Methodology:
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Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Sulfur Nucleophile: To the stirred solution, add a slight excess of a sulfur nucleophile, typically sodium hydrosulfide (NaSH).[6] The reaction can also be carried out with other sulfur sources like sodium sulfide (Na₂S).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will protonate the carboxylate and the thiolate groups, causing the product to precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Choice of Solvent: Ethanol or an ethanol/water mixture is chosen for its ability to dissolve both the starting material and the inorganic nucleophile to a reasonable extent, facilitating a homogeneous reaction.
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Use of Excess Nucleophile: A slight excess of the sulfur nucleophile is used to ensure the complete conversion of the starting material and to drive the equilibrium towards the product.
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Acidification: Acidification is a critical step to neutralize the reaction mixture and precipitate the final product, which is less soluble in its protonated form.
Chemical Reactivity
The reactivity of 6-Mercaptonicotinic acid is dictated by its two primary functional groups:
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Thiol Group (-SH): The thiol group is a versatile functional handle. It can be readily deprotonated to form a thiolate, which is a potent nucleophile. This allows for reactions such as S-alkylation, S-acylation, and the formation of disulfide bonds through oxidation. The thiol group also exhibits a strong affinity for soft metals, making it an excellent ligand for the formation of metal complexes and for surface modification of metallic nanoparticles.[7]
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Carboxylic Acid Group (-COOH): The carboxylic acid group can undergo typical reactions of this functional group, including esterification, amidation, and reduction. Its acidity allows for the formation of carboxylate salts. This group is often utilized for conjugation to amine-containing molecules, such as proteins or polymers, through the formation of an amide bond, typically facilitated by carbodiimide coupling agents.[8]
Spectroscopic Characterization
The structure of 6-Mercaptonicotinic acid can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Mercaptonicotinic acid in a solvent like DMSO-d₆ is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns provide valuable information about their relative positions. A broad signal corresponding to the acidic proton of the carboxylic acid and another for the thiol proton would also be expected, though their positions can be variable and they may exchange with deuterium in the solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm). The carbons of the pyridine ring will have characteristic shifts, with the carbon bearing the sulfur atom showing a distinct chemical shift due to the heteroatom's influence.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[9] Characteristic absorption bands would include:
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O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]
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C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[10]
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C=C and C=N stretches (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
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S-H stretch (thiol): A weak absorption band around 2550-2600 cm⁻¹, which can sometimes be difficult to identify.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 155. The fragmentation pattern can provide further structural information, with common losses including CO₂ from the carboxylic acid group and potentially fragments arising from the cleavage of the pyridine ring.[11]
Applications in Scientific Research and Development
The unique bifunctional nature of 6-Mercaptonicotinic acid makes it a valuable building block and functionalizing agent in several areas of scientific research.
Drug Delivery and Bioconjugation
A significant application of 6-Mercaptonicotinic acid is in the field of drug delivery, particularly in the modification of polymers like chitosan.[8] The carboxylic acid group can be covalently linked to the amine groups of chitosan to create thiolated polymers. These modified polymers exhibit enhanced mucoadhesive properties, which can prolong the residence time of drug formulations at mucosal surfaces, leading to improved drug absorption. The thiol groups can also form disulfide bonds, enabling the formation of in-situ gelling systems for controlled drug release.[12][13]
Workflow for the functionalization of nanoparticles.
Materials Science and Nanotechnology
The thiol group of 6-Mercaptonicotinic acid has a strong affinity for gold and other noble metal surfaces. This property is extensively used in the functionalization of nanoparticles.[7] By self-assembling on the surface of gold nanoparticles, it provides a stable coating and introduces carboxylic acid groups on the nanoparticle surface. These carboxylic acid groups can then be used for the subsequent conjugation of biomolecules, such as antibodies or enzymes, for targeted drug delivery, biosensing, and diagnostic applications.[1]
Coordination Chemistry
As a bifunctional ligand, 6-Mercaptonicotinic acid can coordinate with metal ions through its nitrogen, sulfur, and oxygen atoms. This has led to the synthesis of a variety of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, including potential applications in catalysis, gas storage, and sensing.
Safety and Handling
6-Mercaptonicotinic acid is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-Mercaptonicotinic acid is a versatile and valuable chemical entity with a growing number of applications in diverse scientific fields. Its unique combination of a thiol and a carboxylic acid group on a pyridine scaffold provides a rich platform for chemical modifications and the development of novel functional materials and therapeutic agents. As research in nanotechnology, drug delivery, and materials science continues to advance, the demand for and interest in this compound are expected to grow, opening up new avenues for innovation.
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